Molecular Weight and Lipophilicity Differentiation from Close Structural Analogs
The target compound (MW 365.46 g/mol; C19H19N5OS) occupies a distinct physicochemical space relative to structurally related pyridazine-3-carboxamide analogs. For instance, N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396881-67-6) has a molecular weight of approximately 390.3 g/mol due to the heavier bromine substituent, whereas N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide introduces a different thiazole attachment geometry . These differences in molecular weight and halogen content directly impact calculated logP, polar surface area, and hydrogen-bond donor/acceptor counts, which are critical parameters governing membrane permeability, solubility, and protein binding in biological assays .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 365.46 g/mol; C19H19N5OS; no halogen |
| Comparator Or Baseline | N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: MW ~390.3 g/mol; contains Br; N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: altered thiazole connectivity |
| Quantified Difference | Target compound is ~25 g/mol lighter than bromophenyl analog; possesses distinct hydrogen-bonding capacity due to methylthiazole vs. bromophenyl or thiazol-2-yl groups |
| Conditions | Calculated or vendor-reported physicochemical data |
Why This Matters
Procurement decisions for screening libraries or lead optimization programs must consider that even small MW differences (~25 Da) can shift a compound into a different property space, affecting assay compatibility, solubility, and downstream DMPK profiling outcomes.
